

Application Notes and Protocols: Rengyol NMR Spectroscopy for Structural Elucidation

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Compound of Interest

Compound Name: Rengyol

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Introduction

Rengyol, a natural product with the molecular formula $C_8H_{16}O_3$, is a cyclohexylethane derivative known for its biological activities, including anti-emetic properties.^[1] The structural elucidation of **Rengyol** is crucial for understanding its mechanism of action and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its three-dimensional structure. This document provides detailed application notes and standardized protocols for the structural elucidation of **Rengyol** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure and Physicochemical Properties

Rengyol, chemically named 1-(2-hydroxyethyl)cyclohexane-1,4-diol, possesses a cyclohexane ring scaffold substituted with three hydroxyl groups.^[1] This structural feature renders the molecule polar and influences its biological interactions.

Table 1: Physicochemical Properties of **Rengyol**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₃	[1]
Molecular Weight	160.21 g/mol	[1]
IUPAC Name	1-(2-hydroxyethyl)cyclohexane-1,4-diol	[1]
Hydrogen Bond Donors	3	
Hydrogen Bond Acceptors	3	

1D NMR Spectroscopic Data for Structural Elucidation

The 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the **Rengyol** molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which provide information about neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical shifts, which are characteristic of their functional groups (e.g., alcohol, alkane).

Table 2: ¹H and ¹³C NMR Chemical Shift Data of **Rengyol**

Note: A complete, assigned NMR dataset for **Rengyol** is not readily available in the reviewed literature. The following table presents partial data obtained from existing publications. The assignments are based on the known structure of **Rengyol**.

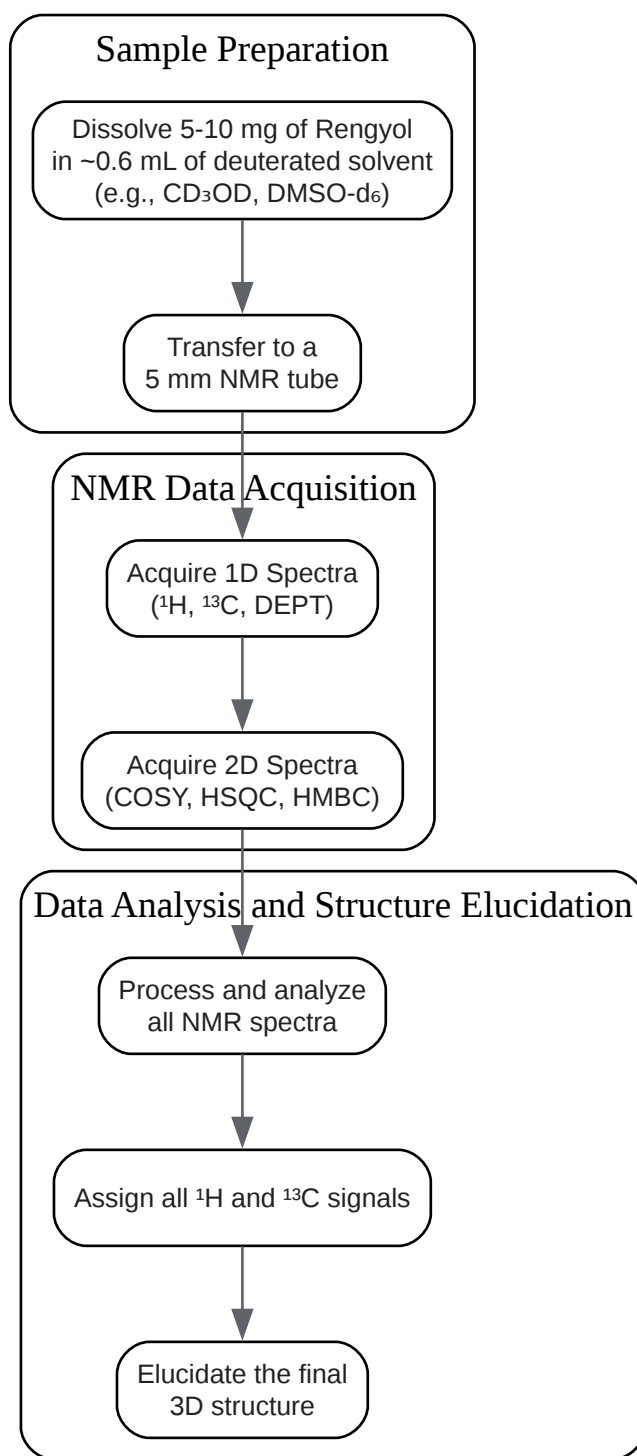
Atom	^1H Chemical Shift (δ , ppm)	Multiplicity	J (Hz)	^{13}C Chemical Shift (δ , ppm)
1	-	-	-	69.9
2, 6	-	-	-	-
3, 5	-	-	-	-
4	3.53	br quintet	6.5	69.7
7	3.74	t	7	58.7
8	-	-	-	-

Solvent: CD_3OD for ^1H NMR data. The ^{13}C NMR data source does not specify the solvent, but it is likely a polar deuterated solvent.

2D NMR Experimental Protocols for Structural Elucidation

2D NMR experiments are essential for establishing the connectivity between atoms, thus providing a complete picture of the molecular structure.

Experimental Workflow



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Caption: General workflow for NMR-based structural elucidation of **Rengyol**.

Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Rengyol** in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆) and transfer to a 5 mm NMR tube.
- Instrument Setup:
 - Tune and match the probe for ¹H.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Optimize shims for homogeneity.
- Acquisition Parameters (Example for a 500 MHz spectrometer):
 - Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered COSY).
 - Spectral Width (F2 and F1): 10-12 ppm.
 - Number of Scans (NS): 2-8.
 - Number of Increments (F1): 256-512.
 - Relaxation Delay (d1): 1-2 seconds.
- Processing and Analysis:
 - Apply a sine-bell or squared sine-bell window function in both dimensions.
 - Perform Fourier transformation.
 - Phase correct the spectrum.
 - Analyze cross-peaks, which indicate coupled protons.

Protocol 2: ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond correlations between protons and carbons.

Methodology:

- Sample Preparation: Use the same sample as for the COSY experiment.
- Instrument Setup:
 - Tune and match the probe for both ^1H and ^{13}C .
 - Calibrate ^{13}C pulse widths.
- Acquisition Parameters (Example for a 500 MHz spectrometer):
 - Pulse Program: hsqcedetgppsp (or equivalent phase-sensitive, edited HSQC with gradient selection).
 - Spectral Width (F2 - ^1H): 10-12 ppm.
 - Spectral Width (F1 - ^{13}C): Appropriate range to cover all carbon signals (e.g., 0-80 ppm for **Rengyol**).
 - Number of Scans (NS): 4-16.
 - Number of Increments (F1): 128-256.
 - Relaxation Delay (d1): 1-2 seconds.
 - $^1\text{J}(\text{CH})$ Coupling Constant: Set to an average value of 145 Hz.
- Processing and Analysis:
 - Apply appropriate window functions.
 - Perform Fourier transformation.

- Analyze correlation peaks to assign protons to their directly attached carbons. Edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases.

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

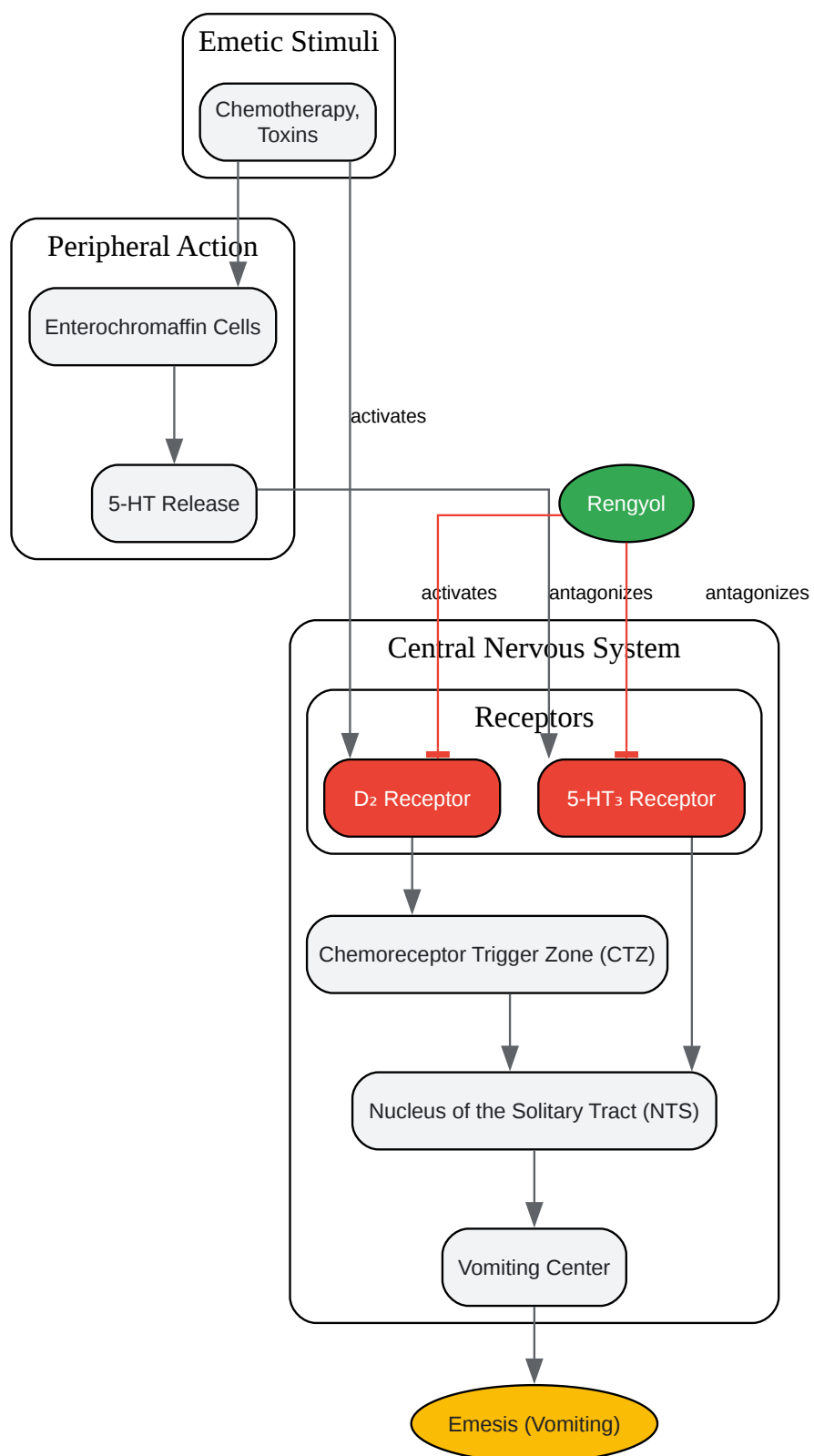
Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.

Methodology:

- Sample Preparation: Use the same sample.
- Instrument Setup: Same as for HSQC.
- Acquisition Parameters (Example for a 500 MHz spectrometer):
 - Pulse Program: hmbcgp1pndqf (or equivalent gradient-selected HMBC).
 - Spectral Width (F2 - ¹H): 10-12 ppm.
 - Spectral Width (F1 - ¹³C): Appropriate range for all carbons.
 - Number of Scans (NS): 8-32 (or more, as HMBC is less sensitive).
 - Number of Increments (F1): 256-512.
 - Relaxation Delay (d1): 1-2 seconds.
 - Long-range J(CH) Coupling Constant: Optimized for an average value of 8-10 Hz.
- Processing and Analysis:
 - Apply appropriate window functions.
 - Perform Fourier transformation.
 - Analyze cross-peaks to establish long-range H-C connectivities.

Hypothetical Signaling Pathway for the Anti-Emetic Action of Rengyol

While the precise mechanism of **Rengyol**'s anti-emetic activity is not fully elucidated, it is hypothesized to involve the antagonism of key neurotransmitter receptors in the brainstem, which are central to the emetic reflex. The primary targets are likely the 5-hydroxytryptamine type 3 (5-HT₃) and dopamine D₂ receptors located in the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS).



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Caption: Hypothetical anti-emetic mechanism of **Rengyol** via receptor antagonism.

This proposed pathway suggests that **Rengyol** may inhibit the binding of serotonin (5-HT) and dopamine to their respective receptors in the CTZ and NTS. This action would block the downstream signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting. This mechanism is consistent with the action of established anti-emetic drugs.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust platform for the complete structural elucidation of **Rengyol**. The protocols outlined in this document offer a standardized approach for researchers to obtain high-quality NMR data. The detailed structural information is a prerequisite for understanding the compound's biological activity, such as its anti-emetic effects, and for guiding further research in drug development. While the precise signaling pathway of **Rengyol**'s anti-emetic action requires further experimental validation, the proposed mechanism involving 5-HT₃ and D₂ receptor antagonism provides a strong foundation for future pharmacological studies.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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